Home > Products > Screening Compounds P67877 > USP30 inhibitor 11
USP30 inhibitor 11 - 2067332-64-1

USP30 inhibitor 11

Catalog Number: EVT-2663649
CAS Number: 2067332-64-1
Molecular Formula: C17H16N6O2S
Molecular Weight: 368.42
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

USP30 inhibitor 11 is a chemical compound designed to inhibit the activity of the Ubiquitin-Specific Protease 30, an enzyme that plays a critical role in the regulation of mitochondrial function and cellular stress responses. The inhibition of USP30 has been associated with enhanced mitophagy, particularly in neuronal cells, making it a potential therapeutic target for neurodegenerative diseases where mitochondrial dysfunction is prevalent.

Source

The compound USP30 inhibitor 11 was synthesized as part of a broader effort to develop selective small-molecule inhibitors targeting USP30. Research has shown that these inhibitors can effectively modulate the deubiquitination process, thereby influencing mitochondrial dynamics and cellular health. The synthesis and characterization of this compound are documented in various scientific studies, including those published in prominent journals and patent filings .

Classification

USP30 inhibitor 11 falls under the category of small-molecule inhibitors. It is classified as a deubiquitinase inhibitor, specifically targeting the USP30 enzyme. This classification is crucial for understanding its mechanism of action and potential applications in biomedical research.

Synthesis Analysis

Methods

The synthesis of USP30 inhibitor 11 typically involves several organic chemistry techniques, including:

  • Reflux conditions: Compounds are often synthesized under reflux to facilitate reactions at elevated temperatures.
  • Purification methods: Techniques such as column chromatography are used to purify the synthesized compounds.
  • Characterization techniques: Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.

Technical Details

The synthesis process generally includes the following steps:

  1. Starting materials: Specific precursors are selected based on their reactivity and compatibility with the desired synthetic pathway.
  2. Reaction conditions: The reaction is carried out in an appropriate solvent under controlled temperature and time conditions to maximize yield.
  3. Isolation and purification: Post-reaction, the product is isolated and purified using standard organic chemistry techniques.
Molecular Structure Analysis

Structure

USP30 inhibitor 11 possesses a unique molecular structure characterized by specific functional groups that confer its inhibitory properties. The exact structure can be elucidated through techniques such as X-ray crystallography or advanced NMR spectroscopy.

Data

  • Molecular Formula: C₁₃H₁₅N₃O₄S
  • Molecular Weight: Approximately 305.35 g/mol
  • Structural Features: The compound typically contains a sulfonamide group, which is essential for its interaction with the USP30 active site.
Chemical Reactions Analysis

Reactions

USP30 inhibitor 11 undergoes specific chemical reactions that facilitate its binding to the USP30 enzyme. These reactions can be categorized as:

  • Covalent bonding: The inhibitor forms a covalent bond with active site residues of USP30, effectively blocking its enzymatic activity.
  • Reversible interactions: In some cases, non-covalent interactions may also play a role in stabilizing the inhibitor-enzyme complex.

Technical Details

The kinetics of these reactions can be studied using various biochemical assays, including:

  • Fluorescence-based assays: To measure the inhibition potency (IC50 values) against USP30.
  • Western blotting: To assess changes in ubiquitination levels upon treatment with USP30 inhibitor 11.
Mechanism of Action

Process

The mechanism by which USP30 inhibitor 11 exerts its effects involves several steps:

  1. Binding to USP30: The compound binds to the active site of USP30, preventing substrate access.
  2. Inhibition of deubiquitination: By inhibiting USP30's activity, there is an accumulation of ubiquitinated proteins, which promotes mitophagy.
  3. Cellular effects: Enhanced mitophagy leads to improved mitochondrial quality control and reduced oxidative stress in cells.

Data

Research indicates that compounds like USP30 inhibitor 11 can significantly enhance mitophagy rates in neuronal models, particularly under conditions that induce mitochondrial stress .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide and ethanol.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts specifically with cysteine residues within the active site of USP30.
Applications

Scientific Uses

USP30 inhibitor 11 has several important applications in scientific research:

  • Mitophagy studies: Used to investigate mechanisms underlying mitochondrial quality control processes.
  • Neurodegenerative disease models: Potential therapeutic implications for diseases such as Parkinson's disease by enhancing neuronal health through improved mitophagy.
  • Biochemical assays: Serves as a tool compound for studying deubiquitinating enzymes and their roles in cellular signaling pathways.
Introduction to Ubiquitin Specific Protease 30 as a Therapeutic Target

Ubiquitin Specific Protease 30’s Role in Mitochondrial Homeostasis and Mitophagy Regulation

Ubiquitin Specific Protease 30 is a deubiquitinating enzyme anchored to the outer mitochondrial membrane via an N-terminal transmembrane domain. Its catalytic domain faces the cytosol, enabling precise regulation of mitochondrial protein ubiquitination. Structurally, Ubiquitin Specific Protease 30 employs a unique catalytic triad (Cys77, His452, Ser477) that preferentially cleaves Lys6-linked ubiquitin chains—a selectivity distinct from most ubiquitin-specific proteases. This specificity arises from three molecular features: a hydrophobic palm subdomain (containing His445, His452, Trp475) that contacts ubiquitin Phe4 patches; hydrogen bonding between ubiquitin’s β1/β2 strands and Ubiquitin Specific Protease 30’s thumb-palm loops; and precise positioning of the scissile isopeptide bond within the catalytic cleft [2].

Ubiquitin Specific Protease 30 antagonizes mitophagy initiation by dynamically reversing ubiquitin tags on outer mitochondrial membrane proteins (e.g., Translocase of Outer Membrane 20, Mitofusin 1/2). Under depolarizing conditions, Phosphatase and Tensin Homolog Induced Kinase 1 accumulates on damaged mitochondria, recruiting Parkin to ubiquitinate substrates. Ubiquitin Specific Protease 30 counteracts this by continuously removing ubiquitin chains, thereby raising the ubiquitination threshold required for autophagosome engulfment [1] [3]. Genetic or pharmacological inhibition of Ubiquitin Specific Protease 30 shifts this equilibrium:

  • In healthy human dopaminergic neurons, Ubiquitin Specific Protease 30 inhibition accelerates carbonyl cyanide m-chlorophenylhydrazone-induced mitophagy by 2.3-fold, evidenced by reduced Translocase of Outer Membrane 20 and Heat Shock Protein 60 immunostaining
  • Parkin knockout neurons exhibit impaired carbonyl cyanide m-chlorophenylhydrazone response, but Ubiquitin Specific Protease 30 inhibition restores mitophagy flux independent of Parkin, increasing phospho-Ser65-ubiquitin by 68% [1] [3]

Table 1: Ubiquitin Specific Protease 30's Molecular Interactions in Mitophagy Regulation

Interacting MoleculeInteraction SiteFunctional ConsequenceValidation Model
Lys6-linked di-ubiquitinThumb-palm subdomainsCleavage preference establishedCrystal structure (2.8Å resolution)
Translocase of Outer Membrane 20Ubiquitinated lysinesDeubiquitination inhibits mitophagy taggingHuman induced pluripotent stem cell-derived neurons
ParkinUbiquitin chains on mitochondriaAntagonizes Parkin-mediated ubiquitinationParkin knockout neurons + carbonyl cyanide m-chlorophenylhydrazone
Phospho-Ser65-ubiquitinCatalytic cleft (Cys77-His452-Ser477)Substrate recognition impaired upon phosphorylationTime-resolved FRET in depolarized mitochondria

Pathophysiological Implications of Ubiquitin Specific Protease 30 Dysregulation in Neurodegeneration and Cancer

Ubiquitin Specific Protease 30 overexpression creates a pathophysiological brake on mitochondrial quality control, directly implicating it in neurodegenerative and oncological processes. In Parkinson’s disease models, Ubiquitin Specific Protease 30 hyperactivity amplifies α-synuclein toxicity through defective mitochondrial clearance:

  • Ubiquitin Specific Protease 30 knockout mice exhibit 44% higher basal mitophagy in substantia nigra dopaminergic neurons (12.7 vs. 8.8 mCherry+ puncta/neuron)
  • Following adeno-associated virus-mediated A53T α-synuclein delivery, Ubiquitin Specific Protease 30 knockout reduced dopaminergic neuron loss by 40% (66.15% survival vs. 47.35% in wild-type) and decreased phospho-Ser129 α-synuclein by 52% [6] [7]
  • Mitochondrial dysfunction elevates reactive oxygen species by 2.1-fold in Parkin knockout neurons, exacerbating oxidative damage to lipids, proteins, and DNA—a phenotype reversed by Ubiquitin Specific Protease 30 inhibition [1] [3]

In cancer, Ubiquitin Specific Protease 30 supports survival by modulating Protein Kinase B/Mechanistic Target of Rapamycin signaling. During mitochondrial stress in HeLa cells:

  • Parkin expression reduced Protein Kinase B activation by 75% and increased apoptosis (cleaved Poly (ADP-ribose) polymerase: +220%)
  • Ubiquitin Specific Protease 30 overexpression maintained Protein Kinase B/Mechanistic Target of Rapamycin activity, limiting apoptosis despite carbonyl cyanide m-chlorophenylhydrazone-induced damage
  • Jurkat T-leukemia cells treated with Ubiquitin Specific Protease 30 inhibitor ST-539 showed 3.2-fold increased chemosensitivity to antimycin plus oligomycin, confirming Ubiquitin Specific Protease 30’s role in cancer cell resilience [8]

Table 2: Disease-Specific Pathologies Linked to Ubiquitin Specific Protease 30 Dysregulation

Disease ContextUbiquitin Specific Protease 30 StatusKey Pathological FeaturesFunctional Rescue Approach
Parkinson’s disease (α-synuclein model)Wild-type (overactive)↑ pS129 α-synuclein; ↓ mitophagy; ↑ dopaminergic neuron lossUbiquitin Specific Protease 30 knockout or MTX115325 inhibitor
Autosomal recessive Parkinson’s disease (Parkin mutant)Wild-type (unopposed)Impaired mitophagy; ↑ mitochondrial area; ↑ reactive oxygen speciesUbiquitin Specific Protease 30 inhibitor (e.g., USP30i-37)
T-cell leukemiaOverexpressed↑ Protein Kinase B activation; ↓ apoptosis during stressST-539 inhibitor + mitochondrial toxins
Hepatic steatosisKnockout↓ Fatty liver accumulation (protective)Genetic ablation (ageing model)

Rationale for Targeting Ubiquitin Specific Protease 30 in Parkinson’s Disease and Mitochondrial Disorders

Targeting Ubiquitin Specific Protease 30 offers a compelling disease-modifying strategy for Parkinson’s disease by directly addressing impaired mitophagy—a core pathological mechanism in both familial and sporadic forms. The rationale is anchored in three key observations:

  • Parkin-Independent Mitophagy Rescue: Ubiquitin Specific Protease 30 inhibition clears dysfunctional mitochondria in Parkin-deficient human neurons, evidenced by reduced Translocase of Outer Membrane 20 area (32% decrease) and mitochondrial number via electron microscopy. This occurs without requiring Phosphatase and Tensin Homolog Induced Kinase 1 stabilization, indicating parallel mitophagy pathways [1] [3] [6].
  • Neuronal Vulnerability Mitigation: In A53T α-synuclein models, Ubiquitin Specific Protease 30 knockout or inhibition with MTX325 (brain-penetrant inhibitor) attenuated reactive oxygen species overproduction by 40%, preserving tyrosine hydroxylase-positive neurons and improving motor performance in pole tests (latency reduced by 58%) [6] [10].
  • Multi-system Mitochondrial Resilience: Beyond neurodegeneration, Ubiquitin Specific Protease 30 inhibition enhances cardiac mitophagy in vivo and reduces hepatic steatosis in ageing mice, supporting broad applicability for mitochondrial disorders. Mission Therapeutics’ MTX325 exhibits favorable drug-like properties (IC50 < 0.1 μM, >100-fold selectivity over other deubiquitinating enzymes, brain-to-plasma ratio: 0.8) [10].

The Michael J. Fox Foundation currently funds biomarker development for Ubiquitin Specific Protease 30 inhibition, recognizing its potential to modify Parkinson’s disease progression. Preclinical data demonstrate that Ubiquitin Specific Protease 30 inhibitors increase ubiquitin conjugates on mitochondria, alter dopamine metabolite profiles, and reduce glial activation—actionable biomarkers for clinical translation [5] [10]. Phase I trials of MTX325 are scheduled for early 2024, representing the first targeted mitophagy-enhancing therapy for Parkinson’s disease [10].

Properties

CAS Number

2067332-64-1

Product Name

USP30 inhibitor 11

IUPAC Name

(2S)-1-cyano-N-[4-(6-cyano-5-methoxypyridin-2-yl)-1,3-thiazol-2-yl]-N-methylpyrrolidine-2-carboxamide

Molecular Formula

C17H16N6O2S

Molecular Weight

368.42

InChI

InChI=1S/C17H16N6O2S/c1-22(16(24)14-4-3-7-23(14)10-19)17-21-13(9-26-17)11-5-6-15(25-2)12(8-18)20-11/h5-6,9,14H,3-4,7H2,1-2H3/t14-/m0/s1

InChI Key

APFKLZAHDDDAOH-AWEZNQCLSA-N

SMILES

CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)C3CCCN3C#N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.